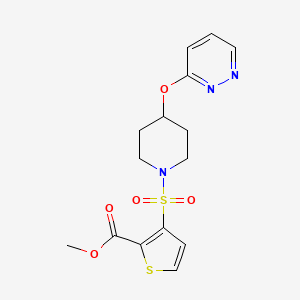
5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole, also known as TFP, is a synthetic compound used in scientific research. It has gained attention due to its unique structure and potential for various applications. In
Wirkmechanismus
5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole binds to the active site of certain enzymes and proteins, inhibiting their function. It has been shown to selectively bind to cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. This compound also binds to the estrogen receptor alpha (ERα), a protein involved in breast cancer development.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects by inhibiting COX-2 activity. It has also been shown to have anti-cancer effects by inhibiting ERα activity. This compound has been studied for its potential use in treating breast cancer and reducing inflammation in diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole in lab experiments is its selectivity for certain enzymes and proteins. This allows for more precise targeting and studying of specific pathways and functions. However, this compound can be expensive to synthesize and may have limited availability, making it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are many potential future directions for 5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole research. One area of interest is in developing new drugs that target specific enzymes and proteins using this compound as a model. This compound may also have potential for use in other diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanisms of action and potential side effects of this compound.
In conclusion, this compound is a synthetic compound with unique properties and potential for various scientific research applications. Its selectivity for certain enzymes and proteins make it a valuable tool for studying protein function and interactions. Further research is needed to fully understand the potential of this compound and its limitations.
Synthesemethoden
5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole can be synthesized through a multi-step process involving the reaction of 3,3,3-trifluoropropyl bromide with isobutyraldehyde, followed by a reaction with hydrazine. The resulting product is then treated with paraformaldehyde and acetic acid to yield this compound.
Wissenschaftliche Forschungsanwendungen
5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been used in various scientific research studies due to its ability to selectively bind to certain proteins and enzymes. It has been used in the development of new drugs and as a tool for studying protein function and interactions. This compound has also been studied for its potential use in cancer treatment and as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
5-(2-methylpropoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2O/c1-9(2)7-17-8-10-3-5-15-16(10)6-4-11(12,13)14/h3,5,9H,4,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWUCMSRLUPIJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=CC=NN1CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-chlorophenyl)methyl]-4-oxo-N-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2502402.png)
![[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/no-structure.png)
![7-[1-(3,5-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2502407.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2502410.png)
![N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2502411.png)

![{[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile](/img/structure/B2502415.png)




![1,7-dimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2502420.png)
![(Z)-ethyl 2-((4-(tert-butyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2502424.png)